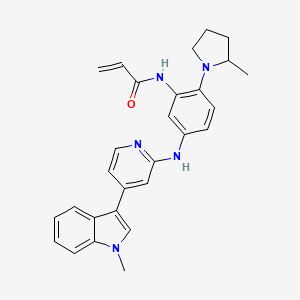
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C28H29N5O and its molecular weight is 451.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C28H29N5O
- Molecular Weight : 451.56 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound can be explored through various mechanisms, primarily focusing on its anticancer properties, enzyme inhibition, and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The compound's structure suggests it may interact with specific protein targets involved in cancer cell proliferation and survival, such as BET (bromodomain and extraterminal domain) proteins, which are crucial for the transcriptional regulation of oncogenes .
- Case Study : In a study involving indole derivatives, compounds demonstrated IC50 values in the low nanomolar range against leukemia cell lines, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 21 | MV4;11 | 6.6 |
| 22 | MOLM-13 | 5.1 |
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of various enzymes that are critical in cancer metabolism and progression.
- Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have been identified as PARP inhibitors, which play a role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .
- Case Study : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors showed promising results in preclinical models, suggesting that modifications to the acrylamide structure could enhance potency against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies on related compounds indicate that modifications on the pyridine and indole rings can significantly affect biological activity.
- Indole Moiety : The presence of the indole ring is essential for anticancer activity, as it contributes to the binding affinity for target proteins.
- Pyridine Substitution : Variations in the substitution patterns on the pyridine ring can modulate the compound's pharmacokinetic properties and bioavailability.
Pharmacological Studies
Pharmacological studies have shown that this compound exhibits a range of activities beyond anticancer effects:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Properties
Molecular Formula |
C28H29N5O |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N5O/c1-4-28(34)31-24-17-21(11-12-26(24)33-15-7-8-19(33)2)30-27-16-20(13-14-29-27)23-18-32(3)25-10-6-5-9-22(23)25/h4-6,9-14,16-19H,1,7-8,15H2,2-3H3,(H,29,30)(H,31,34) |
InChI Key |
DUGJBEUISWMLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=C(C=C(C=C2)NC3=NC=CC(=C3)C4=CN(C5=CC=CC=C54)C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















